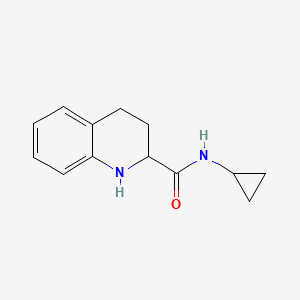
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the cyclization of an appropriate precursor. One common method is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The reaction conditions often require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include monoamine oxidase (MAO-N) and horseradish peroxidase (HRP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .
科学研究应用
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A similar compound with a different substitution pattern.
2-Quinolone: Another related compound with a quinoline core.
Uniqueness
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is unique due to its cyclopropyl substitution, which imparts specific chemical and biological properties. This substitution can enhance its stability and reactivity compared to other similar compounds .
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
N-cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide |
InChI |
InChI=1S/C13H16N2O/c16-13(14-10-6-7-10)12-8-5-9-3-1-2-4-11(9)15-12/h1-4,10,12,15H,5-8H2,(H,14,16) |
InChI 键 |
IAJDKIGVXJRJFC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2CCC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)
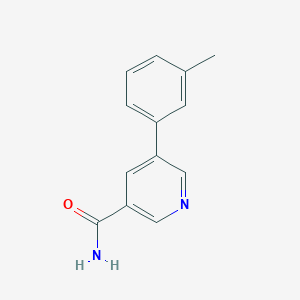
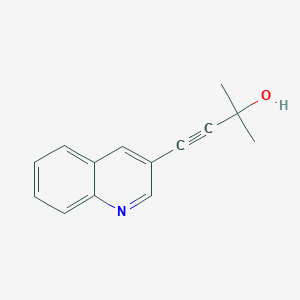
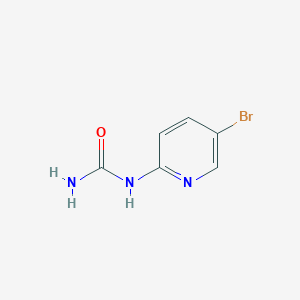
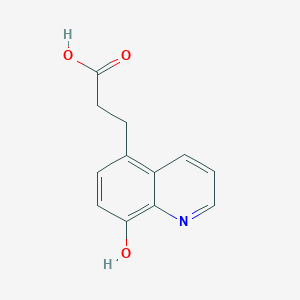

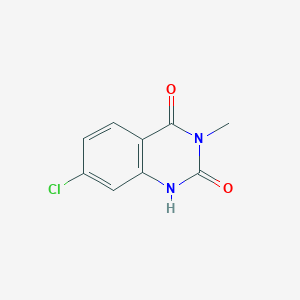
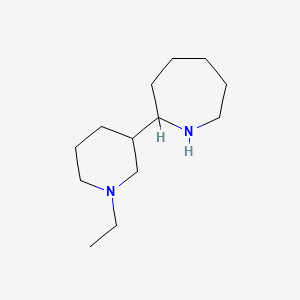
![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)

![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
